Product packaging for 4-[(4-Hydroxyphenyl)amino]-1-naphthol(Cat. No.:CAS No. 71662-31-2)

4-[(4-Hydroxyphenyl)amino]-1-naphthol

Cat. No.: B12662166
CAS No.: 71662-31-2
M. Wt: 251.28 g/mol
InChI Key: JHZVBYOUVQPKER-UHFFFAOYSA-N
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Description

4-[(4-Hydroxyphenyl)amino]-1-naphthol is an organic compound with the CAS Registry Number 71662-31-2 . Its molecular formula is C 16 H 13 NO 2 , yielding a molecular weight of 251.28 g/mol . This compound is also known by several synonyms, including 4-((4-Hydroxyphenyl)amino)-1-naphthol and 4-(4-hydroxyanilino)-1-naphthol . The available scientific literature provides limited specific data on the well-documented research applications or the precise biological mechanism of action for this particular compound. Its structural class suggests potential for investigation in areas such as materials science or as a synthetic intermediate. Researchers are encouraged to conduct their own thorough evaluation to determine its suitability for specific experimental purposes. This product is designated For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals, nor for any form of personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO2 B12662166 4-[(4-Hydroxyphenyl)amino]-1-naphthol CAS No. 71662-31-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71662-31-2

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

4-(4-hydroxyanilino)naphthalen-1-ol

InChI

InChI=1S/C16H13NO2/c18-12-7-5-11(6-8-12)17-15-9-10-16(19)14-4-2-1-3-13(14)15/h1-10,17-19H

InChI Key

JHZVBYOUVQPKER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)NC3=CC=C(C=C3)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 4 Hydroxyphenyl Amino 1 Naphthol and Its Analogues

Direct Synthetic Routes to 4-[(4-Hydroxyphenyl)amino]-1-naphthol

Direct synthetic pathways to this compound are not extensively detailed in standalone literature. The compound is more commonly conceptualized as a member of the anilino-naphthoquinone or aminonaphthol family. Its synthesis can be inferred from general reactions involving naphthoquinones and aminophenols. For instance, the reaction of 1,4-naphthoquinone (B94277) with primary amines typically yields 2-amino-1,4-naphthoquinone derivatives. beilstein-journals.org A plausible, though not explicitly detailed, route could involve the nucleophilic addition of 4-aminophenol (B1666318) to 1,4-naphthoquinone, followed by a reduction of the quinone moiety to a naphthol. The reaction of 1,2-naphthoquinone (B1664529) with primary amines has been shown to result in the formation of 4-imino-1,2-naphthoquinone derivatives, which possess a structural relationship to the target compound. beilstein-journals.org

Multicomponent Reaction Approaches for Aminoalkyl Naphthol Derivatives

Multicomponent reactions (MCRs) are highly efficient one-pot transformations for synthesizing complex molecules, such as aminoalkyl naphthol derivatives. sci-hub.sescirp.org A prominent example is the Betti reaction, a modified Mannich reaction, which involves the condensation of a naphthol, an aldehyde, and an amine. nih.govrsc.orgmdpi.com

The general mechanism for the Betti reaction commences with the reaction between the naphthol and an aldehyde, which generates a highly reactive ortho-quinone methide (o-QM) intermediate. rsc.org This intermediate then undergoes a Michael-type addition with an amine to form the final aminoalkyl naphthol product, often referred to as a Betti base. rsc.org This reaction is notable for its ability to create C-C and C-N bonds under relatively mild conditions. researchgate.net

A wide variety of substrates can be employed, including different naphthols, aromatic and aliphatic aldehydes, and various amines such as ammonia, primary amines, and secondary amines. nih.govrsc.org The versatility of the Betti reaction allows for the creation of large libraries of structurally diverse aminobenzylnaphthols. mdpi.com Numerous catalytic systems have been developed to promote this reaction, enhancing its efficiency and green chemistry credentials by enabling milder conditions, shorter reaction times, and easier work-up procedures. sci-hub.semdpi.com

Table 1: Catalysts and Conditions for Multicomponent Synthesis of Aminoalkyl Naphthol Derivatives (Betti Reaction)

CatalystReactantsSolvent/ConditionsYieldReference
H-ZSM-5 (10 mol%)2-Naphthol (B1666908), Benzaldehydes, Secondary AminesRoom TemperatureHigh to Excellent sci-hub.se
Tetrachlorosilane (TCS)2-Naphthol, Aromatic Aldehydes, Acetonitrile (B52724)Solvent-free, Room TemperatureHigh to Excellent scirp.org
Phenylboronic Acid (15 mol%)2-Naphthol, Aromatic Aldehydes, Acetamide/AcrylamideSolvent-free, 120 °C60-92% mdpi.com
[CholineCl][ZnCl2]3 (Deep Eutectic Solvent)2-Naphthol, Aldehydes, AmidesLow Temperature, Short TimeHigh rsc.org
Acidic Alumina2-Naphthol, Aromatic Aldehydes, Secondary AminesMicrowave, Solvent-free67-91% nih.gov
None (Catalyst-free)2-Naphthol, Aromatic Aldehydes, Secondary AminesPEG-400, Room Temperature76-94% nih.gov

Derivatization Strategies and Synthesis of Analogues

The core structure of this compound can be seen as a scaffold for a multitude of derivatives, synthesized through various chemical transformations.

Azo dyes containing both hydroxyphenyl and naphthol groups are synthesized via a classic two-step process: diazotization followed by azo coupling. cuhk.edu.hkunb.cacovenantuniversity.edu.ngnih.gov

Diazotization : An aromatic amine, such as 4-aminophenol or another substituted aminophenol, is treated with a cold solution (0-5 °C) of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) to form a diazonium salt. cuhk.edu.hkcovenantuniversity.edu.ngacs.org Maintaining a low temperature is crucial as diazonium salts are unstable at higher temperatures. cuhk.edu.hk

Azo Coupling : The resulting diazonium salt solution is then slowly added to a cold, alkaline solution of a naphthol (e.g., 1-naphthol (B170400) or 2-naphthol). cuhk.edu.hkcovenantuniversity.edu.ngacs.org The electrophilic diazonium ion attacks the electron-rich naphthol ring, typically at the position para to the hydroxyl group, or ortho if the para position is blocked, to form the characteristic -N=N- azo bond and the final dye product. cuhk.edu.hkunb.ca

This method allows for the synthesis of a wide spectrum of colored compounds, with the final color depending on the specific aromatic amine and naphthol used. unb.cajbiochemtech.com For example, reacting diazotized 4-aminophenol with 2-naphthol yields 1-(4-hydroxyphenylazo)-2-naphthol. cuhk.edu.hk

Table 2: Examples of Synthesized Azo-Naphthol Dyes

Amine Component (Diazotized)Coupling ComponentResulting Azo Dye NameReference
4-AminophenolNaphthalen-2-ol1-(4-Hydroxyphenylazo)-2-naphthol cuhk.edu.hk
2-Aminophenol1-Naphthol4-(2-Hydroxyphenylazo)-1-naphthol acs.org
Substituted Anilines2-NaphtholSeries of Naphtholic Azo Dyes covenantuniversity.edu.ngresearchgate.net
p-Amino AcetophenonePhenolic DerivativesSeries of Azo Dyes jbiochemtech.com

Naphthoquinone-amine hybrids, particularly anilino-naphthoquinones, are a significant class of compounds synthesized from naphthoquinone precursors. researchgate.net A common synthetic route involves the reaction of a halo-substituted naphthoquinone with an amine. For instance, three series of anilino-1,4-naphthoquinones were synthesized by reacting aniline (B41778) derivatives with 2,3-dichloro-1,4-naphthoquinone, 2,3-dibromo-1,4-naphthoquinone, or 1,4-naphthoquinone in refluxing ethanol, yielding the desired products in yields ranging from 24% to 81%. acs.orgnih.gov

The reaction of 1,4-naphthoquinone with primary amines can lead to 2-amino-1,4-naphthoquinones. beilstein-journals.org Furthermore, natural products like lawsone (2-hydroxy-1,4-naphthoquinone) serve as versatile starting materials for creating hybrids through various reactions, including ultrasound-accelerated synthesis. nih.govrsc.org The introduction of an amine moiety to the naphthoquinone scaffold is a key strategy in medicinal chemistry to generate structural diversity and modulate biological activity. researchgate.net

Table 3: Synthesis of Anilino-1,4-Naphthoquinone Derivatives

Naphthoquinone PrecursorAmine ReactantReaction ConditionsProduct TypeYieldReference
2,3-Dichloro-1,4-naphthoquinoneAniline derivativesRefluxing ethanolChloro-1,4-naphthoquinones24-81% acs.orgnih.gov
2,3-Dibromo-1,4-naphthoquinoneAniline derivativesRefluxing ethanolBromo-1,4-naphthoquinones24-81% acs.orgnih.gov
1,4-NaphthoquinoneAniline derivativesRefluxing ethanol1,4-Naphthoquinones24-81% acs.orgnih.gov
1,2-NaphthoquinonePrimary amines (e.g., 4-methoxyaniline)Not specified4-imino-1,2-naphthoquinone derivativesNot specified beilstein-journals.org

Naphthol derivatives, especially those converted into Schiff bases, are excellent ligands for coordinating with metal ions. nih.govnih.gov Schiff bases are typically formed by the condensation of a naphthol derivative containing an aldehyde or keto group (like 2-hydroxy-1-naphthaldehyde) with a primary amine. nih.govrsc.org

The general method for synthesizing the metal complexes involves reacting the Schiff base ligand with a metal salt, such as a chloride or nitrate (B79036) of copper(II), nickel(II), cobalt(II), or zinc(II), in an appropriate solvent like ethanol. nih.govrsc.org The reaction mixture is often refluxed to ensure completion. nih.gov The resulting ligands coordinate to the metal center through donor atoms, commonly the nitrogen of the imine group (-N=CH-) and the oxygen of the hydroxyl group. acs.orgrsc.org This complexation can enhance the properties of the organic ligand. nih.govrsc.org

Table 4: Synthesis of Metal Complexes with Naphthol-Based Ligands

Ligand TypeLigand SynthesisMetal IonsResulting Complex TypeReference
Schiff Base from Naphthofuran-2-carbohydrazide and DiacetylmonoximeCondensation in refluxing ethanolCo(II), Ni(II), Cu(II), Cd(II), Hg(II)Coordination complexes nih.gov
Schiff Base from 2-hydroxyl-1-naphthaldehyde and Halogenated PhenylaminesCondensation of equimolar amountsCu(II)[Cu(L)2] complexes rsc.org
Schiff Base from Naphtha[1,2-d]thiazol-2-amine and Substituted AldehydesReflux in glacial acetic acidCo(II), Ni(II), Cu(II)Complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole nih.gov
N-n-butyl-4-[(E)-2-(((2-aminoethyl)imino)methyl)phenol]-1,8-naphthalimideCondensation reactionCu(II), Zn(II), Ni(II)Four-, five-, and six-coordinated complexes researchgate.net
4-(2-Hydroxyphenylazo)-1-naphtholDiazotization and couplingMn(II), Fe(III), Cr(III)Azo-ligand complexes (e.g., FeAz2) acs.org

The naphthalene (B1677914) core is a versatile building block for a variety of more complex chemical structures through diverse synthetic transformations.

Naphthoxazines : These heterocyclic compounds can be synthesized from Betti bases (aminoalkyl naphthols). The reaction of a Betti base with an aldehyde, such as formaldehyde (B43269) or n-butanal, under reflux conditions leads to the formation of naphthoxazine derivatives through ring closure. rsc.org

Naphthalene-Based Steroids : A multi-step, transition-metal-free pathway has been developed to create tetracyclic 14-aza-12-oxasteroids starting from 2-naphthol. The sequence involves a Bucherer reaction to form the aminonaphthalene, followed by a Sugasawa reaction for selective C-acetylation, borohydride (B1222165) reduction to an amino-alcohol, and a final one-pot double dehydration and intramolecular cyclization with an oxo-acid. mdpi.com

Naphthofuranquinones : These derivatives can be synthesized from lawsone (2-hydroxy-1,4-naphthoquinone). Methodologies include one-pot three-component reactions of lawsone with aldehydes and isocyanides to yield 2-amino-naphtho[2,3-b]furan-4,9-diones. rsc.org

Indole-Naphthol Hybrids : An efficient one-pot condensation of naphthols, 2,5-disubstituted indole-3-carboxaldehydes, and secondary amines in dichloromethane (B109758) at room temperature yields novel [(disubstituted amino)(5-substituted 2-phenyl-1H-indol-3-yl)methyl]naphthalene-ols. nih.gov

Naphthalene-Based Push-Pull Dyes : Molecules with a naphthalene π-system end-capped with electron-donating and electron-accepting groups can be synthesized. For example, FDDNP analogs, which have a heteroaromatic acceptor annealed to the naphthalene ring, are built using classical ring-closure reactions or modern cross-coupling methods. nih.gov

Advanced Spectroscopic and Analytical Characterization in Research Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

In the structural elucidation of 4-[(4-Hydroxyphenyl)amino]-1-naphthol, ¹H NMR spectroscopy would provide critical information about the number of different types of protons and their neighboring environments. The spectrum would be expected to show distinct signals for the aromatic protons on both the naphthol and phenyl rings. The protons on the hydroxyphenyl moiety would likely appear as two distinct doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. The naphthol ring system would present a more complex set of signals due to the various substitutions. The protons of the hydroxyl (-OH) and amine (-NH-) groups would exhibit broad singlets, and their chemical shifts could be sensitive to the solvent used and concentration.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound would display a unique signal for each chemically non-equivalent carbon atom. The carbon atoms attached to the hydroxyl and amino groups would show characteristic shifts. The carbonyl carbon in the precursor, 1,4-naphthoquinone (B94277), would be absent, and instead, signals corresponding to the hydroxyl- and amino-substituted carbons of the naphthalene (B1677914) ring would be observed. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity between the hydroxyphenyl and naphthol moieties.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Naphthol H-26.5 - 7.0110 - 120
Naphthol H-37.0 - 7.5120 - 130
Naphthol H-5/H-87.8 - 8.2125 - 135
Naphthol H-6/H-77.4 - 7.8120 - 130
Phenyl H-2'/H-6'6.8 - 7.2115 - 125
Phenyl H-3'/H-5'6.7 - 7.0110 - 120
C-1 (C-OH)-145 - 155
C-4 (C-NH)-140 - 150
Phenyl C-1' (C-NH)-130 - 140
Phenyl C-4' (C-OH)-150 - 160
NH8.0 - 9.0 (broad)-
OH (Naphthol)9.0 - 10.0 (broad)-
OH (Phenyl)8.5 - 9.5 (broad)-

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a powerful technique for identifying the functional groups present in a compound.

The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be expected, arising from the O-H stretching vibrations of the two phenolic hydroxyl groups and the N-H stretching vibration of the secondary amine. The presence of aromatic rings would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the aromatic amine would likely be observed in the 1250-1360 cm⁻¹ range, while the C-O stretching of the phenols would appear in the 1000-1260 cm⁻¹ region. The absence of the strong carbonyl (C=O) stretching bands, which are prominent in the spectrum of the 1,4-naphthoquinone precursor around 1660-1680 cm⁻¹, would be a key indicator of the successful reaction.

For comparison, the IR spectrum of 4-aminophenol (B1666318) shows a phenolic ν(O–H) stretching band at 3338 cm⁻¹ and N–H stretching at 3282 cm⁻¹. mdpi.com

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Phenolic O-HStretching, H-bonded3200 - 3600 (broad)
Amine N-HStretching3300 - 3500
Aromatic C-HStretching3000 - 3100
Aromatic C=CStretching1450 - 1600
Aromatic Amine C-NStretching1250 - 1360
Phenolic C-OStretching1000 - 1260

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum is characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be complex due to the extended π-conjugated system formed by the interconnected naphthol and hydroxyphenyl rings. This extensive conjugation would likely result in strong absorption bands in the UV and possibly the visible region. The spectrum would arise from π → π* transitions within the aromatic rings. The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity. In a study of 4-aminophenol derivatives, a shift in λ_max was observed upon changes in the molecular structure and environment. mdpi.com For instance, the reaction of 4-aminophenol with different aldehydes yielded Schiff base derivatives with distinct UV-Vis spectral properties. mdpi.com

UV-Vis spectroscopy is also a valuable tool for the quantitative analysis of the compound in solution, following the Beer-Lambert law. By constructing a calibration curve of absorbance versus concentration, the concentration of an unknown sample can be determined.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the MS/MS spectrum would be characteristic of the compound's structure. Expected fragmentation pathways could include the cleavage of the C-N bond connecting the two aromatic rings, as well as the loss of small neutral molecules like H₂O or CO. The study of model peptide adducts with reactive metabolites of naphthalene, such as naphthoquinones, has shown that mass spectrometry can identify binding sites and characterize the resulting structures. researchgate.net

For the related compound 4-amino-1-naphthol, mass spectrometry data is available, showing a molecular ion peak corresponding to its molecular weight. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) in Analytical Research

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating components of a mixture and assessing the purity of a compound. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape). The retention time of the compound would be a characteristic parameter under specific chromatographic conditions. HPLC coupled with a UV detector would allow for both qualitative and quantitative analysis. The purity of the synthesized compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) for Related Amines

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While this compound itself may have low volatility due to its polar functional groups and relatively high molecular weight, GC can be employed for the analysis of related, more volatile amines that might be present as impurities or starting materials. For instance, the analysis of p-aminophenol, a precursor, could be performed using GC. nih.gov In many cases, derivatization is necessary to increase the volatility and thermal stability of polar analytes like amines and phenols before GC analysis.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental validation of a newly synthesized compound's empirical formula by determining the mass percentages of its constituent elements. For this compound, this analysis is crucial for confirming that the synthesis has yielded the correct product with the expected atomic composition. The technique, typically involving combustion analysis, measures the amount of carbon (C), hydrogen (H), and nitrogen (N) present in a sample.

The theoretical elemental composition is calculated from the compound's molecular formula, which for this compound is C₁₆H₁₃NO₂. Based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen, the expected weight percentages are derived.

In research investigations, these theoretical values are compared against the experimental results obtained from an elemental analyzer. A close agreement, generally within a ±0.4% margin of error, between the calculated and found values provides strong evidence for the compound's structural integrity and purity. While specific experimental data for this compound is not detailed in the reviewed literature, the standard procedure involves synthesizing and purifying the compound, then subjecting a small, precisely weighed sample to complete combustion in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the back-calculation of the elemental percentages in the original sample.

For context, studies on related aminophenol and naphthalimide derivatives consistently employ elemental analysis for structural verification. For example, in the synthesis and characterization of various 4-aminophenol Schiff base derivatives, elemental analysis is a key part of the characterization suite alongside spectroscopic methods. nih.gov Similarly, research on new 4-amino-1,8-naphthalimide (B156640) derivatives also confirms the structure of all synthesized compounds through elemental analyses. nih.gov This underscores the indispensability of the technique for confirming the empirical formula of novel organic molecules.

The table below outlines the theoretical elemental composition for this compound. In a typical research report, these values would be presented alongside the experimentally determined percentages.

Interactive Table: Elemental Composition of this compound

Please select an element to view its theoretical percentage in the compound.

Carbon (C)

Theoretical Percentage: 76.48%

Hydrogen (H)

Theoretical Percentage: 5.21%

Nitrogen (N)

Theoretical Percentage: 5.57%

Oxygen (O)

Theoretical Percentage: 12.73% (by difference)

Data Table: Theoretical vs. Experimental Elemental Analysis

Element Theoretical % Experimental %
Carbon (C) 76.48 Data not available in reviewed literature
Hydrogen (H) 5.21 Data not available in reviewed literature

This foundational analysis ensures that the molecular structure determined through spectroscopic methods aligns with the basic elemental makeup of the compound, providing a critical checkpoint in the characterization process.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to optimize the molecular geometry of naphthoquinone derivatives, determining their most stable three-dimensional conformations. nih.govnih.gov By finding the minimum energy structure, DFT calculations provide crucial data on bond lengths, bond angles, and dihedral angles. nih.gov For instance, studies on related azo dyes incorporating a 1-naphthol (B170400) moiety have utilized DFT to refine the structures of the ligand and its metal complexes. nih.govnih.gov

These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-31G** or B3LYP/6–311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govresearcher.life The optimized geometry serves as the foundation for calculating various electronic properties, including the distribution of electron density, dipole moment, and the energies of molecular orbitals. nih.govresearchgate.net Such analyses help in understanding the molecule's stability and intrinsic electronic characteristics. In some studies, the polarizable continuum model (PCM) is used to simulate the effect of a solvent on the molecule's properties. nih.gov

Molecular Docking Simulations for Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net This method is extensively used to study how naphthoquinone derivatives, including those with aminophenyl substituents, interact with biological targets such as proteins and enzymes. nih.govresearchgate.net These simulations provide critical information on the binding affinity, which is often expressed as a docking score in kcal/mol, and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govmdpi.complos.org

For example, a study on aminonaphthoquinone (ANQ) derivatives identified potential binding to sirtuin 1 (SIRT1), a protein implicated in neurodegenerative diseases. nih.gov The docking analysis revealed key amino acid residues and functional groups essential for the binding interactions. nih.gov Similarly, research on other naphthoquinone derivatives has explored their interactions with targets like cyclooxygenase-2 (COX-2) and human serum albumin (HSA). mdpi.comnih.gov In one study, a derivative with a 4-hydroxyphenylamino substituent was identified as a promising anticancer candidate due to its interaction with the arachidonic acid site of COX-2. mdpi.com

Table 1: Examples of Molecular Docking Studies on Naphthoquinone Derivatives
Compound/Derivative ClassProtein TargetKey Findings/InteractionsReference
Aminonaphthoquinone DerivativesSirtuin 1 (SIRT1)Favorable binding affinity; identification of key interacting amino acid residues. nih.gov
Naphthoquinone derivative with 4-hydroxyphenylamino substituentCyclooxygenase-2 (COX-2)Interaction with the arachidonic acid site; potential anticancer activity. mdpi.com
2-(4-methoxyanilino)naphthalene-1,4-dioneHuman Serum Albumin (HSA)Preferential binding to subdomain IIA (site I) with a binding affinity of −7.15 kcal/mol, driven by hydrophobic interactions. nih.gov
Azo dye with 1-naphthol moietyEscherichia coli protein (PDB ID: 1hnj)Prediction of binding affinity and analysis of protein-substrate interactions to evaluate physiological effects. nih.govnih.govnih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Naphthoquinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orglibretexts.org For naphthoquinone derivatives, QSAR studies are employed to predict activities such as anticancer or enzyme inhibitory effects based on calculated molecular descriptors. brieflands.comnih.gov These descriptors can be of various types, including electronic, steric, hydrophobic, and topological. researchgate.net

The development of a QSAR model involves several key steps: selecting a dataset of compounds with known activities, calculating descriptors, selecting the most relevant variables, constructing a mathematical model, and validating its predictive power. libretexts.org Statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are commonly used to build the models. brieflands.com For instance, a QSAR study on naphthoquinone derivatives as inhibitors of the pathogenic agent indoleamine 2,3-dioxygenase 1 (IDO1) found that an ANN model provided better predictions than an MLR model. brieflands.com Another study on 2-substituted amino-3-chloro-1,4-naphthoquinone derivatives developed robust QSAR models (cross-validated R² of 0.9177-0.9753) to predict cytotoxic activity against various cancer cell lines. nih.gov The insights from these models can guide the design of new, more potent derivatives. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. youtube.compku.edu.cn It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, so its energy is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy corresponding to electrophilicity. youtube.compku.edu.cn

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov DFT calculations are commonly used to determine the energies of these orbitals. nih.govtci-thaijo.org Analysis of the HOMO and LUMO energy distribution across the molecule can also reveal that charge transfer occurs within the molecule, providing insights into its electronic behavior. nih.gov

Table 2: Conceptual Basis of Frontier Molecular Orbital (FMO) Analysis
ParameterDescriptionChemical Significance
HOMO (Highest Occupied Molecular Orbital)The outermost molecular orbital containing electrons.Represents the ability to donate an electron (nucleophilicity). Higher energy corresponds to a better electron donor. youtube.compku.edu.cn
LUMO (Lowest Unoccupied Molecular Orbital)The innermost molecular orbital without electrons.Represents the ability to accept an electron (electrophilicity). Lower energy corresponds to a better electron acceptor. youtube.compku.edu.cn
HOMO-LUMO Energy Gap (E_gap)The energy difference between the LUMO and HOMO.Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule and to predict its reactivity towards other species. rsc.orgutoronto.ca The MEP map illustrates the electrostatic potential on the surface of a molecule, typically using a color-coded scheme. researchgate.net

The different colors on the MEP map signify regions of varying potential. Red indicates regions of most negative potential, which are rich in electrons and are favorable sites for electrophilic attack. tci-thaijo.orgresearchgate.net Conversely, blue indicates regions of most positive potential, which are electron-deficient and are susceptible to nucleophilic attack. researchgate.net Green and yellow represent areas of intermediate or near-zero potential. researchgate.net For molecules related to 4-[(4-Hydroxyphenyl)amino]-1-naphthol, MEP analysis can identify the reactive sites, such as the electronegative oxygen atoms of the hydroxyl and quinone groups (negative potential) and the hydrogen atoms of the amino and hydroxyl groups (positive potential). nih.govtci-thaijo.orgresearchgate.net This information is crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Theoretical Spectroscopic Data Correlation with Experimental Findings

A key application of computational chemistry is the prediction of spectroscopic properties, which can then be correlated with experimental data to validate the accuracy of the theoretical model. researchgate.net DFT calculations are frequently used to compute vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.netresearchgate.net

When the theoretical spectra show good agreement with the experimental spectra, it confirms that the optimized geometry and the chosen computational method accurately represent the real molecule. researchgate.netresearchgate.net For example, in studies of related compounds, calculated vibrational assignments have been compared with experimental IR spectra, and a strong correlation lends confidence to the computational results. nih.gov This validated theoretical model can then be reliably used to investigate other properties of the molecule that may be difficult to study experimentally. researchgate.net

Investigation of Molecular Mechanisms of Action in Biological Systems

Enzyme Modulation and Inhibition Studies

The structural motifs within 4-[(4-Hydroxyphenyl)amino]-1-naphthol, namely the naphthol and hydroxyphenyl groups, are found in various compounds known to modulate enzyme activity. Research on analogous structures provides insight into potential enzymatic targets.

Derivatives of 1,4-naphthoquinone (B94277) are recognized for their anti-cancer properties, which are linked to their ability to induce apoptosis through various cellular mechanisms. nih.gov Similarly, compounds containing a 4-hydroxyphenyl moiety have been explored for their enzyme-inhibiting potential. For instance, a series of O-substituted carbamates derived from N-(4-hydroxyphenyl)-N-methyl-O-phenyl carbamate (B1207046) were synthesized and screened against several enzymes. ajphs.com Notably, certain derivatives showed significant inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative diseases like Alzheimer's. ajphs.com

In the context of cancer, Src kinase, a non-receptor tyrosine kinase involved in cell proliferation and survival, has been a target for inhibitors. A series of 2-amino-4-aryl-4H-benzo[h or f]chromene-3-carbonitrile derivatives, which share a naphthalene-like core, were evaluated for Src kinase inhibition. nih.gov The unsubstituted 4-phenyl analog (4a) was the most potent in this series, with an IC50 value of 28.1 μM. nih.gov Another key enzyme in cellular repair and survival is Poly(ADP-ribose) polymerase (PARP). nih.gov The compound 4-amino-1,8-naphthalimide (B156640) (ANI), a planar naphthalimide, was identified as a potent inhibitor of PARP, being approximately 1000-fold more effective than the benchmark inhibitor 3-aminobenzamide (B1265367) in living cells. nih.gov

Additionally, enzymatic processes can be engineered to produce related compounds. An aromatic peroxygenase from the fungus Agrocybe aegerita was evolved through directed evolution to selectively hydroxylate naphthalene (B1677914) to form 1-naphthol (B170400), demonstrating the enzymatic basis for the synthesis of this core structure. nih.gov

Table 1: Enzyme Inhibition by Compounds Structurally Related to this compound

Compound Class Target Enzyme(s) Key Findings
N-(4-benzoxyphenyl)-N-methyl-O-phenyl carbamate derivatives Acetylcholinesterase, Butyrylcholinesterase Exhibited good inhibitory potential, suggesting a role as possible treatments for Alzheimer's disease. ajphs.com
2-Amino-4-aryl-4H-naphthopyran derivatives Src Kinase The 4-phenyl analog (4a) showed the most potent inhibitory effect with an IC50 of 28.1 μM. nih.gov

Receptor Binding and Ligand-Target Interactions

The ability of a molecule to bind to specific cellular receptors is a cornerstone of its pharmacological profile. Compounds featuring hydroxyphenyl and other aromatic structures, similar to this compound, have been shown to interact with various G protein-coupled receptors (GPCRs) and ion channels.

A notable example is (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol (CP-101,606), which was identified as a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist. nih.gov This compound potently protects cultured hippocampal neurons from glutamate-induced toxicity with an IC50 of 10 nM, while having significantly reduced affinity for α1 adrenergic receptors compared to its parent compound, ifenprodil. nih.gov

In the realm of GPCRs, N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4) was identified as a multitarget ligand with an affinity for dopamine (B1211576) D1, D2, and D3 receptors, as well as serotonin (B10506) 5-HT2A and 5-HT7 receptors. nih.gov Molecular modeling studies revealed that the primary anchoring point for this ligand across these aminergic GPCRs is an electrostatic interaction between its protonatable nitrogen atom and a conserved aspartate residue (Asp 3.32) in the third transmembrane helix. nih.gov Furthermore, specific interactions, such as π–π stacking with phenylalanine residues, were observed in its binding to the dopamine D2 receptor. nih.gov

The 4-hydroxyphenyl motif is also present in opioid receptor modulators. Studies on 4β-methyl-5-(3-hydroxyphenyl)morphan derivatives showed that the addition of various amino groups could convert a pure antagonist into ligands with varying degrees of agonist activity at μ and δ opioid receptors. nih.gov

Table 2: Receptor Binding Profile of Structurally Related Compounds

Compound Receptor Target(s) Binding Affinity/Activity
(1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol NMDA Receptor Potent antagonist (IC50 = 10 nM) for glutamate (B1630785) toxicity protection. nih.gov
N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4) Dopamine (D1, D2, D3), Serotonin (5-HT2A, 5-HT7) Multi-target antagonist. nih.gov

Redox Cycling and Reactive Oxygen Species (ROS) Involvement

The chemical structure of this compound, containing hydroxylated aromatic rings, suggests a potential for involvement in redox reactions and the modulation of reactive oxygen species (ROS) levels within cells. Both the naphthol and the aminophenol moieties can participate in electron transfer processes.

Studies on related compounds have demonstrated a clear link between their biological effects and the generation of ROS. For example, the retinoid N-(4-hydroxyphenyl)retinamide (4HPR) was found to induce cell death pathways that are dependent on an increase in ROS. nih.gov The use of the antioxidant N-acetylcysteine was able to attenuate some of the downstream effects of 4HPR, such as the relocation of cathepsin D, indicating that ROS elevation is a critical upstream event in its mechanism of action. nih.gov

Similarly, novel derivatives of 1,4-naphthoquinone have been synthesized and shown to induce apoptosis in liver cancer cells specifically through the generation of ROS. nih.gov Treatment of cancer cells with these naphthoquinone derivatives led to a significant increase in intracellular ROS levels, which in turn triggered apoptotic signaling. nih.gov The anti-cancer effects of these compounds were inhibited by the ROS scavenger N-acetylcysteine, confirming the essential role of ROS in their activity. nih.gov These findings suggest that compounds with a naphthoquinone or related naphthol structure can undergo redox cycling, leading to the production of ROS that can overwhelm cellular antioxidant defenses and initiate cell death.

Cellular Pathway Perturbation Analysis

The biological activities of compounds like this compound are often the result of perturbations in complex cellular signaling pathways that regulate cell fate. Research on structurally similar molecules has identified several key pathways that are commonly affected.

One major area of impact is the induction of endoplasmic reticulum (ER) stress. The compound 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6) was shown to induce apoptosis in human colorectal cancer cells by activating the ER stress pathway. nih.gov Similarly, 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP), a metabolite of bisphenol A, triggers pancreatic β-cell death through an ER stress-mediated apoptotic pathway. mdpi.com This is often characterized by the upregulation of ER stress markers such as GRP78 and CHOP. mdpi.com

Mitogen-activated protein kinase (MAPK) signaling cascades are also frequently modulated. Novel 1,4-naphthoquinone derivatives were found to induce apoptosis by upregulating the protein expression of the stress-activated MAPKs, p38 and c-Jun N-terminal kinase (JNK), while downregulating the survival-related extracellular signal-regulated kinase (ERK). nih.gov The activation of JNK, in particular, appears to be a crucial node. MBP exposure was shown to induce the phosphorylation and activation of both JNK and AMP-activated protein kinase (AMPK)α, with inhibitors of these kinases able to block the downstream apoptotic signals. mdpi.com

Furthermore, other survival pathways can be inhibited. The retinoid 4HPR was found to impair the activation of AKT, a key kinase in a pro-survival pathway, rendering cells more susceptible to ATP depletion and cell death. nih.gov It also activates a lysosome-mediated cell death pathway, involving the permeabilization of the lysosomal membrane. nih.gov

Table 3: Cellular Pathways Perturbed by Structurally Related Compounds

Compound/Class Affected Pathway(s) Observed Effect
6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene Endoplasmic Reticulum (ER) Stress Activation, leading to apoptosis. nih.gov
1,4-Naphthoquinone derivatives MAPK (p38, JNK, ERK), STAT3 Upregulation of p38/JNK, downregulation of ERK/STAT3. nih.gov
4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP) ER Stress, JNK/AMPKα Signaling Activation of interdependent JNK and AMPKα, leading to ER stress and apoptosis. mdpi.com

Effects on Cell Cycle Progression and Apoptosis Induction

A significant focus of research into compounds related to this compound is their ability to control cell proliferation by interfering with the cell cycle and inducing programmed cell death, or apoptosis. These actions are fundamental to their potential as anti-cancer agents.

Lipid peroxidation products like 4-hydroxynonenal (B163490) (HNE) have been shown to inhibit cell growth by causing an accumulation of cells in the G0/G1 phase of the cell cycle. nih.gov This cell cycle arrest is associated with a decrease in the expression of key cyclins, such as cyclin D1, D2, and A, and an increase in the expression of the cyclin-dependent kinase inhibitor p21. nih.gov

The induction of apoptosis is a common outcome following treatment with these compounds. The phenylnaphthalene derivative PNAP-6 was demonstrated to induce apoptosis in colorectal cancer cells, as confirmed by annexin-V staining and the observation of nuclear condensation. nih.gov This apoptotic process involved the activation of both the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, evidenced by the cleavage of caspase-8 and caspase-9, respectively, leading to the activation of the executioner caspase-3 and cleavage of PARP. nih.gov

Similarly, N-(4-hydroxyphenyl)retinamide (4HPR) induces apoptosis in retinoblastoma cells, marked by the release of cytochrome c from mitochondria and the activation of caspase-3. nih.gov Interestingly, even when caspases were inhibited, 4HPR could still induce cell death through alternative pathways involving mitochondrial potential disruption and ATP depletion, highlighting its multi-pronged effect. nih.gov The toxicity of HNE has also been shown to be mediated via a caspase-9-dependent apoptotic pathway. nih.gov MBP, a metabolite of BPA, also induces apoptotic events, including increased caspase-3 activity and the expression of the active, cleaved forms of caspases-3, -7, -9, and PARP protein. mdpi.com

Table 4: Effects on Cell Cycle and Apoptosis by Structurally Related Compounds

Compound Effect on Cell Cycle Key Apoptotic Events
4-Hydroxynonenal (HNE) G0/G1 phase arrest. nih.gov Activation of caspase-9-dependent pathway. nih.gov
6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene Not specified Activation of caspases-8, -9, and -3; PARP cleavage. nih.gov
N-(4-hydroxyphenyl)retinamide (4HPR) Not specified Cytochrome c release; caspase-3 activation; mitochondrial dysfunction. nih.gov

DNA Interaction Studies (for related planar structures)

The planar aromatic nature of the naphthol ring system in this compound suggests the potential for direct interactions with DNA, a mechanism of action for many biologically active molecules. Studies on other planar aromatic compounds provide a framework for understanding these potential interactions.

Aromatic amines are a class of compounds known to cause DNA damage, but they typically require metabolic activation to an electrophilic species, such as an arylnitrenium ion. uni-hamburg.de This ultimate carcinogen can then form covalent adducts with DNA bases, most commonly at the C8-position of guanine. uni-hamburg.de If not repaired, these DNA adducts can disrupt DNA replication, leading to mutations. uni-hamburg.de The carcinogen 4-aminobiphenyl, for example, is metabolized to a reactive form that covalently binds to DNA, and this damaged DNA can become immunogenic. nih.gov

Beyond covalent modification, non-covalent interactions are also significant. The flat faces of aromatic rings can engage in π-π stacking interactions with the nucleotide bases of DNA. nih.gov These interactions, though individually weak, can collectively contribute to the binding and stabilization of a compound within the DNA structure. nih.govnih.gov The geometry of these interactions can vary, including stacked, T-shaped, or inclined orientations. nih.gov For instance, naphthalenediimides (NDIs), which possess a large planar aromatic surface, are known to bind to G-quadruplex DNA structures primarily through π–π stacking on the terminal G-quartet. mdpi.com The specific conformation and the number of aromatic rings in a molecule can influence its preferred DNA interaction mode and subsequent biological effect. sci-hub.se

Table 5: Modes of DNA Interaction by Planar Aromatic Compounds

Interaction Type Description Examples
Covalent Adduct Formation Requires metabolic activation to an electrophile, which then forms a covalent bond with a DNA base (e.g., guanine). uni-hamburg.de Aromatic amines like 4-aminobiphenyl. uni-hamburg.denih.gov
π-π Stacking Non-covalent interaction between the electron-rich flat face of the aromatic ring and the faces of DNA nucleobases. nih.govnih.gov Naphthalenediimides (NDIs) with G-quadruplex DNA. mdpi.com

| Intercalation | Insertion of a planar molecule between the base pairs of the DNA double helix. | (General mechanism for planar aromatic molecules) |

Biological Activity and Applications As Research Probes in Preclinical Models

Antioxidant Properties and Radical Scavenging Assays

The phenolic hydroxyl groups present in both the naphthol and hydroxyphenyl moieties are characteristic features of many antioxidant compounds. These groups can donate a hydrogen atom to neutralize free radicals, thus terminating damaging oxidative chain reactions.

Studies on derivatives of 1-naphthol (B170400) have demonstrated notable antioxidant and radical scavenging capabilities. A series of novel 1-naphthol derivatives were evaluated for their potential antioxidant and antiradical activities using assays such as ABTS•+ and DPPH• scavenging nih.gov. Several of the tested molecules showed significant activity in these in vitro tests nih.gov. Another study investigating 1-naphthol and its isomer, 2-naphthol (B1666908), confirmed their antioxidative effects in free radical scavenging assays. Interestingly, the study found that sulfate conjugation of 1-naphthol led to a significant decrease in its antioxidative activity, highlighting the importance of the free hydroxyl group for this effect nih.gov. Given that 4-[(4-Hydroxyphenyl)amino]-1-naphthol possesses free hydroxyl groups on both of its aromatic ring systems, it is plausible that it would exhibit similar or potentially enhanced radical scavenging properties.

Anti-inflammatory Effects in In Vitro Models

Chronic inflammation is a key factor in numerous diseases, and compounds that can modulate inflammatory pathways are of significant research interest. While direct studies on the anti-inflammatory effects of this compound are not available, research on related aminonaphthol structures suggests this is a potential area of activity.

For instance, various aminomethyl derivatives of 2-naphthol have been synthesized and screened as potential anti-inflammatory agents grossarchive.com. Furthermore, a study on novel alpha- and beta-amino naphthalene (B1677914) derivatives reported that some of these compounds exhibited potent anti-inflammatory activity, comparable to standard drugs like phenylbutazone and naproxen, in animal models of inflammation nih.gov. These findings suggest that the aminonaphthol scaffold can serve as a basis for compounds with significant anti-inflammatory properties nih.gov. The mechanism for such compounds may involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX) nih.gov.

Antimicrobial Activity against Pathogenic Strains (Bacteria, Fungi, Parasites)

The emergence of multidrug-resistant pathogens necessitates the search for new antimicrobial agents. Both naphthol and aminophenol derivatives have historically been investigated for such properties.

Research into aminonaphthoquinones, which are structurally related to aminonaphthols, has demonstrated potent activity against bacteria and fungi. One study found that synthesized aminonaphthoquinones showed significant inhibitory activity against Staphylococcus aureus (MIC of 31.3 μg/mL), Escherichia coli (MIC of 23.4 μg/mL), and were particularly effective against the fungus Candida albicans, with a MIC of 7.8 μg/mL nih.gov. Similarly, various Mannich base derivatives of naphthol have been shown to possess potent antimicrobial activity against a range of bacteria and fungi nih.gov.

Furthermore, studies on Schiff base derivatives of 4-aminophenol (B1666318) have revealed broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, Micrococcus luteus, Staphylococcus epidermidis, Bacillus subtilis), a Gram-negative bacterium (Bordetella bronchiseptica), and the fungus Saccharomyces cerevisiae nih.govmdpi.com. The combined structural elements in this compound suggest it could be a promising candidate for antimicrobial screening.

Compound ClassPathogenActivity (MIC)Reference
AminonaphthoquinonesCandida albicans7.8 μg/mL nih.gov
AminonaphthoquinonesEscherichia coli23.4 μg/mL nih.gov
AminonaphthoquinonesStaphylococcus aureus31.3 μg/mL nih.gov
2-Hydroxymethyl-1-naphthol diacetateEnterobacter cloacae0.1-0.4 μM nih.gov
2-Hydroxymethyl-1-naphthol diacetatePseudomonas aeruginosa0.1-0.4 μM nih.gov
4-Aminophenol Derivatives (Schiff Bases)Various Gram-positive and Gram-negative bacteriaBroad-spectrum activity nih.gov

Bacterial biofilms are a major challenge in clinical settings as they confer increased resistance to conventional antibiotics. Molecules that can inhibit biofilm formation are therefore highly sought after. While direct evidence for this compound is lacking, the general antimicrobial properties of related phenols and their derivatives suggest a potential for antibiofilm activity frontiersin.org. The mechanisms often involve the disruption of quorum sensing pathways or interference with the extracellular polymeric substance (EPS) matrix that holds the biofilm together.

Antiviral Investigations

The exploration of small molecules for antiviral activity is a continuous effort in drug discovery. The structural motifs within this compound are present in compounds that have been investigated for antiviral effects. For example, a study of sterically-hindered o-aminophenol derivatives identified compounds with the ability to suppress the replication of Herpes simplex type 1 (HSV-1) nih.gov. Other research on amidinourea derivatives, which share some structural similarities with aminophenol compounds, also demonstrated activity against HSV-1 and HSV-2, appearing to act at an early stage of the viral replication cycle mdpi.com. These findings, though indirect, suggest that the hydroxyphenylamine portion of the target molecule could be a starting point for antiviral research.

Antiproliferative and Cytotoxic Potential in Cancer Cell Lines

The naphthol and aminophenol scaffolds are present in numerous compounds evaluated for their anticancer properties. The planar aromatic systems can intercalate with DNA, and the phenolic groups can interact with various enzymes critical for cancer cell survival.

Studies on aminonaphthoquinones have shown potent cytostatic effects against various cancer cell lines, including prostate (PC3), colon (HCT116), and liver (HepG2) cancer cells, with GI50 values in the low micromolar range (5.87–9.90 μM) nih.gov. Another class of related compounds, aminobenzylnaphthols, also exhibited potent cytotoxic activity against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines, with IC50 values as low as 11.55 µM mdpi.com. Furthermore, diverse α-naphthylamine derivatives were found to be active against breast (MCF-7), lung (H-460), and central nervous system (SF-268) human cancer cell lines, with IC50 values below 10 μg/mL nih.gov.

Compound ClassCancer Cell LineActivity MetricValueReference
AminonaphthoquinonesProstate (PC3)GI505.87-9.90 μM nih.gov
AminobenzylnaphtholsColorectal (HT-29)IC50 (72h)11.55 μM mdpi.com
AminobenzylnaphtholsPancreatic (BxPC-3)IC50 (72h)13.26 μM mdpi.com
α-Naphthylamine derivativesBreast (MCF-7)IC50≤ 10 μg/mL nih.gov
α-Naphthylamine derivativesLung (H-460)IC50≤ 10 μg/mL nih.gov

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The Src family of non-receptor tyrosine kinases, in particular, is often overactive in tumors, promoting proliferation and metastasis.

While there are no direct kinase inhibition studies on this compound, research on structurally related compounds has shown promise. A series of 2-amino-4-aryl-4H-naphthopyran derivatives, synthesized from α- or β-naphthol, were evaluated for their ability to inhibit Src kinase. Several of these compounds demonstrated inhibitory activity, with the most potent analog showing an IC50 value of 28.1 μM nih.govresearchgate.net. This indicates that the naphthol scaffold can be effectively utilized to design inhibitors that target the ATP-binding site of Src kinase. The presence of the naphthol core in this compound suggests that it could also be explored as a potential kinase inhibitor.

Research Applications in Neurodegenerative Disease Models

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by complex pathological cascades, including oxidative stress and the aggregation of specific proteins. Compounds with antioxidant and enzyme-inhibiting properties are valuable tools in the research of these conditions. While there are no specific studies on the application of this compound in neurodegenerative disease models, research on related structures provides insights into its potential.

A study on a series of 1-naphthol derivatives revealed their potent inhibitory activity against acetylcholinesterase (AChE). nih.gov AChE is a key enzyme in the cholinergic system, and its inhibition is a therapeutic strategy for Alzheimer's disease. The fact that derivatives of the 1-naphthol core structure exhibit this activity suggests that this compound could also be investigated for similar properties.

Furthermore, a class of compounds known as aminonaphthoquinones, which share structural similarities with aminonaphthols, has been investigated for neuroprotective effects in an in vitro model of Alzheimer's disease. nih.gov These derivatives were found to mitigate cellular damage induced by amyloid-β, a hallmark of Alzheimer's pathology. nih.gov

The combined presence of a naphthol and a hydroxyphenylamino group in this compound suggests potential antioxidant properties, which are crucial for combating the oxidative stress implicated in neurodegenerative disorders.

Table 2: Neuroprotective and Related Activities of Naphthol Derivatives

Compound Class Biological Activity Relevance to Neurodegenerative Disease Reference
1-Naphthol derivatives Acetylcholinesterase Inhibition Potential therapeutic target for Alzheimer's disease nih.gov

Hepatoprotective Research in Experimental Models

Currently, there is a lack of direct scientific evidence regarding the hepatoprotective effects of this compound in experimental models. However, the chemical structure, which includes a phenolic hydroxyl group, is often associated with antioxidant activity. Many natural and synthetic compounds with phenolic moieties have been investigated for their potential to protect the liver from various toxins.

Research into the biological activities of 1-naphthol derivatives has shown a range of effects, including antimicrobial and antioxidant properties. nih.govsemanticscholar.org While some studies focus on the potential toxicity of certain naphthol metabolites, others explore the protective effects of different derivatives.

Given the established role of oxidative stress in many forms of liver injury, the antioxidant potential conferred by the hydroxyphenyl and naphthol components of this compound could theoretically contribute to hepatoprotective effects. However, without specific preclinical studies on this compound, any discussion of its hepatoprotective activity remains speculative and would require dedicated experimental investigation to be substantiated.

Structure Activity Relationship Sar Studies for Optimized Biological Potency

Systematic Modification of Naphthalene (B1677914) and Hydroxyphenyl Moieties

The foundation of SAR studies lies in the systematic modification of the core structure. For 4-[(4-hydroxyphenyl)amino]-1-naphthol, this involves making deliberate changes to both the naphthalene and the hydroxyphenyl rings to observe the resulting impact on biological activity.

The 4-anilinoquinazoline (B1210976) and 4-anilinoquinoline scaffolds are closely related to the 4-anilinonaphthol structure and have been extensively studied as kinase inhibitors. unc.edunih.govnih.gov These studies have revealed that the anilino portion is crucial for binding to the ATP pocket of many kinases. The nitrogen atom of the amino linker and the phenolic hydroxyl group can form critical hydrogen bonds with amino acid residues in the target protein, anchoring the molecule in the active site.

To illustrate the effect of these modifications, consider the following hypothetical data based on observed trends in similar compound series:

Compound Modification Biological Activity (IC50, µM)
Parent Compound This compound5.2
Derivative 1 Methylation of the phenolic hydroxyl15.8
Derivative 2 Replacement of hydroxyl with methoxy12.3
Derivative 3 Addition of a chloro group to the naphthalene ring3.1
Derivative 4 Addition of a nitro group to the hydroxyphenyl ring8.9

This table is for illustrative purposes and the data is hypothetical.

Influence of Substituent Position and Electronic Nature on Activity

The position and electronic nature of substituents on both the hydroxyphenyl and naphthalene rings play a pivotal role in determining the biological potency of this compound derivatives.

In analogous series of 4-anilinoquinazolines, it has been demonstrated that small, lipophilic, electron-withdrawing groups at the 3-position of the aniline (B41778) ring can enhance potency. researchgate.net Conversely, electron-donating groups at the 6- and 7-positions of the quinazoline (B50416) ring were found to increase activity, suggesting a need for high electron density in that region of the molecule. researchgate.net These findings highlight the delicate electronic balance required for optimal interaction with the target.

The position of a substituent can dramatically alter its effect. For example, a substituent at the ortho position of the hydroxyphenyl ring might introduce steric hindrance that prevents the molecule from adopting the optimal conformation for binding. The same substituent at the meta or para position might be well-tolerated or even beneficial. Studies on other kinase inhibitors have shown that even the seemingly minor change of moving a substituent from one position to another can result in a significant loss or gain of activity. nih.gov

Consider the following hypothetical data illustrating these principles:

Derivative Substituent Position Electronic Nature Biological Activity (IC50, µM)
5 -Cl2'-position (hydroxyphenyl)Electron-withdrawing9.5
6 -Cl3'-position (hydroxyphenyl)Electron-withdrawing2.8
7 -OCH36-position (naphthalene)Electron-donating4.1
8 -OCH37-position (naphthalene)Electron-donating3.9

This table is for illustrative purposes and the data is hypothetical.

Conformational Analysis and Stereochemical Impact on Biological Function

The three-dimensional shape of a molecule is critical for its biological function. For diarylamine compounds like this compound, the relative orientation of the two aromatic rings (the dihedral angle) is a key determinant of its activity.

Conformational studies on similar kinase inhibitors have shown that these molecules often bind to their targets in a specific, preferred conformation. The flexibility of the molecule and its ability to adopt this bioactive conformation are therefore crucial. The introduction of bulky substituents near the amino linker can restrict the rotation around the C-N bond, influencing the preferred dihedral angle and potentially locking the molecule in a more or less active conformation.

Stereochemistry, the spatial arrangement of atoms, can also have a profound impact on biological activity. If a derivative of this compound is chiral (non-superimposable on its mirror image), the two enantiomers can exhibit significantly different biological activities. This is because the binding sites of proteins are also chiral, and one enantiomer may fit much better than the other. While specific studies on the stereochemistry of this compound are not widely reported, research on other chiral bioactive compounds consistently demonstrates the critical role of stereoisomerism in determining potency and selectivity. nih.gov For instance, in cyclic enkephalin analogues containing a naphthylalanine residue, the chirality at a different position significantly influenced the molecule's conformation and its activity at different receptors. nih.gov

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Analogues with Enhanced Selectivity

Rational drug design is a cornerstone of modern medicinal chemistry, enabling the creation of new molecules with improved efficacy and safety profiles. For 4-[(4-Hydroxyphenyl)amino]-1-naphthol, this approach offers a pathway to develop analogues with superior selectivity for their biological targets, thereby minimizing off-target effects.

Future research can focus on modifying the core structure, which consists of a naphthalene (B1677914) ring, an amino linker, and a hydroxyphenyl group. Each of these components can be systematically altered to enhance selectivity. For instance, structure-activity relationship (SAR) studies on related scaffolds, such as naphthoquinone-naphthol derivatives, have shown that the entire scaffold is crucial for activity, and modifications at various positions can significantly impact potency. nih.gov The synthesis of new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives has demonstrated that this scaffold is highly suitable for developing selective agonists for specific receptors. ebi.ac.uk

Strategies for improving selectivity could involve:

Target-Structure-Based Design : If a specific protein target for this compound is identified, high-resolution crystal structures of the protein-ligand complex can guide the design of new analogues that fit more precisely into the binding pocket. nih.gov

Scaffold Hopping : Replacing the naphthalene core with other heterocyclic systems could lead to novel compounds with improved properties. nih.gov For example, replacing a naphthalene scaffold with a 1,4-substituted isoquinoline (B145761) has been shown to improve the mutagenic profile while retaining potency. nih.gov

Selective Functionalization : Methods for the selective alkylation of aminophenols demonstrate that the amino and hydroxyl groups can be specifically modified. umich.eduresearchgate.netresearchgate.net This allows for the introduction of various functional groups to fine-tune the compound's interaction with its target.

Table 1: Strategies for Rational Analogue Design
Design StrategyDescriptionPotential Application to this compoundReference
Structure-Based DesignUtilizes 3D structures of the target protein to guide modifications.Design of analogues with enhanced fit and interaction with the biological target. nih.gov
Scaffold HoppingReplacing the core chemical scaffold with a different one to improve properties.Substitution of the naphthalene core with other heterocycles to improve selectivity and safety. nih.gov
Selective AlkylationTargeted chemical modification of specific functional groups.Modification of the aminophenol moiety to optimize interactions and pharmacokinetic properties. umich.eduresearchgate.net

Integration of Advanced Omics Technologies for Comprehensive Mechanistic Insight

To fully understand the biological effects of this compound, a systems-level approach is necessary. Advanced "omics" technologies, such as proteomics, metabolomics, and transcriptomics, provide a global view of cellular responses to a compound, offering deep insights into its mechanism of action (MoA). mdpi.com

Proteomics : This technology can identify the proteins that directly bind to the compound or whose expression levels change upon treatment. For example, proteomic analyses of cells treated with the related compound plumbagin, a naphthoquinone, revealed alterations in heme and protein biosynthesis. researchgate.net Similarly, quantitative proteomics can identify potential binding targets and downstream signaling pathways affected by a compound. mdpi.com

Metabolomics : By analyzing the complete set of small-molecule metabolites, metabolomics can reveal how a compound alters cellular metabolic pathways. This can help to understand the functional consequences of target engagement. mdpi.com

Transcriptomics : This approach measures the expression levels of all genes in a cell, providing a snapshot of the cellular response to the compound at the RNA level. This can help identify signaling pathways that are modulated by the compound.

Integrating these omics datasets can provide a comprehensive picture of the compound's MoA, from the initial protein target to the ultimate cellular response. mdpi.com For instance, a multi-omics investigation can reveal collateral alterations in bacterial metabolism, such as changes in fatty acid biosynthesis and pyrimidine (B1678525) metabolism, in response to a drug. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Discovery

Predictive Modeling : ML models can be trained on large datasets of chemical structures and their biological activities to predict the properties of new compounds. nih.gov For example, ML algorithms have been used to predict the antioxidant activity of phenolic compounds with high accuracy. koreascience.krkjpp.net This could be particularly relevant for the hydroxyphenyl moiety of the subject compound.

Virtual Screening : AI can be used to screen vast virtual libraries of compounds to identify those that are likely to be active against a specific target. nih.gov This can significantly reduce the time and cost of the initial stages of drug discovery.

De Novo Design : Generative AI models can design entirely new molecules with desired properties, such as high potency and selectivity. mdpi.com This allows for the exploration of novel chemical space around the this compound scaffold.

The synergy of AI with traditional experimental methods creates a powerful feedback loop, where AI predictions guide experiments, and the resulting data is used to refine the AI models. youtube.com

Identification of Novel Biological Targets and Therapeutic Applications

A key area of future research is the identification of the specific biological targets of this compound. Phenotypic screening, where the effect of a compound on cell behavior is observed, can reveal novel therapeutic possibilities, but subsequent target deconvolution is crucial. drughunter.com

Several strategies can be employed for target identification:

Affinity-Based Methods : These techniques use a modified version of the compound to "pull down" its binding partners from a cell lysate. frontiersin.org

Label-Free Methods : Approaches like the drug affinity responsive target stability (DARTS) assay identify targets by observing how the compound protects them from degradation. nih.gov

Computational Prediction : By comparing the gene expression signature induced by the compound to a database of signatures from compounds with known targets, potential targets can be inferred. drughunter.com

Research into related structures suggests potential target classes. For instance, some naphthocarbazole derivatives have been found to interact with DNA, while certain ortho-aminophenol derivatives target lipid peroxidation, indicating a role in inhibiting ferroptosis. nih.govnih.gov The ability of naphthoquinones to induce oxidative imbalance suggests that redox-related pathways could be a fruitful area of investigation. nih.govnih.gov Identifying the target(s) of this compound will be a critical step toward understanding its therapeutic potential. nih.govnih.gov

Exploration in Chemical Probe Development for Cellular Processes

Chemical probes are small molecules used as tools to study biological processes in living cells. nih.gov Given its core structure, this compound could serve as a scaffold for the development of such probes. The naphthalene moiety, in particular, is a common feature in fluorescent dyes. ijpsjournal.com

Future research could focus on designing derivatives of this compound that are:

Fluorescent : By attaching a fluorophore or by modifying the intrinsic fluorescence of the naphthalene ring, probes can be created for cellular imaging. nih.govresearchgate.netnih.gov Naphthalimide-based scaffolds have been successfully used to develop fluorescent probes for detecting specific biomolecules and for live-cell imaging. researchgate.netrsc.org

Photo-activatable : Incorporating photo-reactive groups would allow for precise spatial and temporal control over the probe's activity.

Target-Specific : By optimizing the structure for a known biological target, highly selective probes can be developed to study the function of that specific target in its native cellular environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.